molecular formula C20H23N3O2 B2570359 N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide CAS No. 931338-08-8

N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide

Cat. No.: B2570359
CAS No.: 931338-08-8
M. Wt: 337.423
InChI Key: KTHXWZKWTHGNHY-UHFFFAOYSA-N
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Description

N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide is a benzimidazole-derived acetamide featuring a 3-methylphenoxyethyl substituent on the benzimidazole nitrogen and an N-methylacetamide group. Key synthetic steps likely involve:

  • Alkylation of the benzimidazole nitrogen with 2-(3-methylphenoxy)ethyl groups.
  • Amidation or acylation reactions to introduce the N-methylacetamide moiety.
    Such strategies are consistent with protocols for related compounds, such as triazolyl-acetamide derivatives synthesized via Cu(I)-catalyzed 1,3-dipolar cycloaddition (click chemistry) .

Properties

IUPAC Name

N-methyl-N-[[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-7-6-8-17(13-15)25-12-11-23-19-10-5-4-9-18(19)21-20(23)14-22(3)16(2)24/h4-10,13H,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHXWZKWTHGNHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzodiazole ring is replaced by the phenoxyethyl moiety.

    Introduction of the Acetamide Group: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography would be crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a more saturated ring system.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions ortho or para to the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Saturated benzodiazole derivatives.

    Substitution: Various substituted benzodiazole compounds depending on the nucleophile used.

Scientific Research Applications

The compound N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide represents a complex chemical structure with potential applications in various scientific fields. This article explores its applications, supported by case studies and data tables.

Molecular Formula

The molecular formula of this compound is C_{23}H_{28}N_{2}O_{3}, with a molecular weight of approximately 372.4 g/mol.

Structural Representation

The structure can be depicted as follows:

\text{N methyl N 1 2 3 methylphenoxy ethyl 1H 1 3 benzodiazol 2 yl}methyl)acetamide}

This compound features a benzodiazole ring, which is known for its biological activity, particularly in pharmaceuticals.

Pharmaceutical Development

This compound has shown promise in the development of new therapeutic agents. Its structural components suggest potential activity against various diseases, particularly those involving the central nervous system due to the presence of the benzodiazole moiety.

Case Study: Antidepressant Activity

Research indicates that compounds similar to this compound exhibit antidepressant effects. A study conducted on related derivatives demonstrated significant serotonin reuptake inhibition, suggesting potential use as antidepressants .

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a pesticide or herbicide. The phenoxy group is often associated with herbicidal activity.

Case Study: Herbicidal Efficacy

In experimental trials, derivatives of this compound were tested for their ability to inhibit weed growth. Results indicated effective control over several weed species, making it a candidate for further development as an environmentally friendly herbicide .

Material Science

Due to its unique chemical structure, this compound may be utilized in the synthesis of advanced materials, particularly polymers that require specific thermal and mechanical properties.

Case Study: Polymer Synthesis

A study highlighted the incorporation of similar benzodiazole-containing compounds into polymer matrices, resulting in materials with enhanced thermal stability and mechanical strength .

Table 1: Summary of Applications

Application AreaPotential UsesObserved Effects
PharmaceuticalAntidepressantsSerotonin reuptake inhibition
Agricultural ChemistryHerbicidesEffective weed control
Material ScienceAdvanced polymersEnhanced thermal stability

Table 2: Structural Features

FeatureDescription
Benzodiazole RingKnown for biological activity
Phenoxy GroupAssociated with herbicidal properties
Acetamide BackboneEnhances solubility and stability

Mechanism of Action

The mechanism of action of N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name / ID Core Structure Key Substituents Functional Groups Bioactivity Relevance
Target Compound Benzimidazole 3-Methylphenoxyethyl, N-methylacetamide Ether, acetamide Potential CNS/cholinergic modulation
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-phenylacetamide (9a) Benzimidazole + triazole Phenoxymethyl-triazole, phenylthiazole Triazole, thiazole, acetamide Antimicrobial, α-glucosidase inhibition
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide derivatives Benzimidazole Benzoylthio, substituted acetamide Thioether, benzoyl, acetamide Anticancer, antimicrobial
[18F]Curcumin-derived acetamide Curcumin-pyrazole Fluorinated ethylene glycol, triazole Triazole, fluorinated PEG Radiopharmaceutical imaging
BM-5 (N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide) Acetamide + pyrrolidine Pyrrolidino-butynyl Alkyne, pyrrolidine Muscarinic agonist/antagonist

Key Observations :

  • Benzimidazole Core : The target compound and derivatives from and share a benzimidazole core, which is critical for DNA intercalation or enzyme inhibition .
  • Acetamide Linker : The N-methylacetamide group is a common feature in muscarinic ligands (e.g., BM-5), suggesting possible cholinergic activity .

Critical Differences :

  • BM-5’s pyrrolidino-alkyne substituent requires stringent stereochemical control, unlike the target’s phenoxyethyl group .

Spectroscopic and Physicochemical Characterization

  • IR/NMR Trends: The target compound’s IR spectrum would show peaks for C=O (1670–1690 cm⁻¹) and aromatic C–H (3050–3100 cm⁻¹), consistent with acetamide and benzimidazole moieties . ¹H NMR would display signals for the N-methyl group (~2.8–3.2 ppm) and phenoxyethyl protons (~4.3 ppm for –OCH₂–) .
  • Melting Points : Benzimidazole-acetamide hybrids typically exhibit melting points between 150–250°C, influenced by substituent polarity .

Biological Activity

N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzodiazole moiety and a phenoxyethyl side chain. Its molecular formula is C18H20N2O2C_{18}H_{20}N_{2}O_{2}, and it has a molecular weight of 296.37 g/mol. The structural features contribute to its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Enzyme Inhibition : It is hypothesized that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and toxicity profiles.
  • Receptor Binding : The benzodiazole structure suggests possible interactions with central nervous system receptors, which could lead to anxiolytic or anticonvulsant effects.

Anticonvulsant Effects

Compounds with similar benzodiazole structures have been investigated for their anticonvulsant properties. The mechanism often involves modulation of GABAergic transmission or inhibition of excitatory neurotransmitter release. This suggests that this compound might exhibit similar effects, although specific studies are needed to confirm this hypothesis .

Case Studies and Research Findings

Several studies have explored related compounds and their biological activities:

  • Study on Benzodiazole Derivatives : A study highlighted the synthesis and evaluation of various benzodiazole derivatives for their anticonvulsant activity. Results indicated that modifications in the side chains significantly influenced their efficacy .
  • Enzyme Interaction Studies : Research on structurally similar compounds showed that certain methyl groups could alter enzyme specificity in metabolic pathways, potentially leading to reduced toxicity profiles .

Data Table: Summary of Biological Activities

Activity Type Mechanism Related Compounds Findings
AntibacterialEnzyme inhibitionThiazole derivativesEnhanced activity against Gram-positive/negative bacteria
AnticonvulsantModulation of GABA receptorsBenzodiazole derivativesSignificant anticonvulsant effects observed
Metabolic InteractionEnzyme specificity alterationSimilar benzodiazole compoundsAltered P450 enzyme interactions noted

Q & A

Q. Advanced

  • Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina to identify potential binding pockets (e.g., kinase or protease active sites) .
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data to prioritize synthetic targets .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to validate docking predictions .

What are common challenges in spectroscopic analysis, and how are they addressed?

Advanced
Challenges and solutions include:

  • NMR signal overlap : Use 2D techniques (HSQC, HMBC) to resolve aromatic proton correlations .
  • HRMS adduct formation : Employ alternative ionization sources (e.g., ESI vs. MALDI) to suppress sodium/potassium adducts .
  • Crystallization issues : Optimize solvent polarity (e.g., ethanol/water gradients) for single-crystal growth suitable for X-ray analysis .

How can mechanistic studies elucidate the compound’s mode of action in biological systems?

Q. Advanced

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like topoisomerase II or tubulin, using fluorogenic substrates for real-time monitoring .
  • Gene expression profiling : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis or inflammation markers) .
  • Competitive binding studies : Use radiolabeled ligands (e.g., ³H-ATP) to confirm target engagement in vitro .

What strategies mitigate by-product formation during synthesis?

Q. Advanced

  • Protecting groups : Temporarily shield reactive sites (e.g., NH in benzimidazole) during coupling steps .
  • Stepwise purification : Employ flash chromatography after each synthetic step to isolate intermediates .
  • Reagent stoichiometry : Adjust molar ratios (e.g., 1.2:1 azide:alkyne) to favor desired products over dimerization .

How are SAR studies designed for benzimidazole-acetamide derivatives?

Q. Advanced

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) at the phenoxy or benzimidazole positions .
  • Activity cliffs : Identify structural changes causing abrupt potency drops (e.g., replacing nitro with methyl groups) to pinpoint critical pharmacophores .
  • Free-energy calculations : Use MM-GBSA to quantify binding contributions of specific substituents .

What analytical workflows validate compound stability under biological conditions?

Q. Advanced

  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify degradation via LC-MS .
  • Metabolite profiling : Use hepatocyte microsomes to identify oxidation or hydrolysis products .
  • pH-dependent stability : Test solubility and integrity in buffers (pH 1–9) to simulate gastrointestinal or lysosomal environments .

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